N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15270157
InChI: InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17-18(23-26-22-17)21-19(24)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)
SMILES:
Molecular Formula: C19H18FN3O3
Molecular Weight: 355.4 g/mol

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

CAS No.:

Cat. No.: VC15270157

Molecular Formula: C19H18FN3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide -

Specification

Molecular Formula C19H18FN3O3
Molecular Weight 355.4 g/mol
IUPAC Name N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17-18(23-26-22-17)21-19(24)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24)
Standard InChI Key OHDXDMSIWDSMCK-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Introduction

Synthesis and Preparation

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves multi-step chemical reactions. These steps may include:

  • Formation of the Oxadiazole Ring: This involves the reaction of appropriate precursors to form the oxadiazole core.

  • Attachment of the Butoxyphenyl Group: This step involves coupling reactions to attach the butoxyphenyl moiety to the oxadiazole ring.

  • Introduction of the Fluorobenzamide Moiety: This involves amide formation reactions to attach the fluorobenzamide group.

Synthesis StepDescription
1. Oxadiazole FormationReaction of precursors to form the oxadiazole core
2. Butoxyphenyl AttachmentCoupling reactions to attach the butoxyphenyl group
3. Fluorobenzamide IntroductionAmide formation to attach the fluorobenzamide group

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can be compared to other oxadiazole derivatives:

Compound NameCAS NumberMolecular FormulaNotable Features
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide898611-26-2C20H20ClN3O4Chlorophenoxy group, potential for different biological activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamideNot availableC21H22N3O4Ethoxybenzamide moiety, potential anti-inflammatory and anticancer properties

Future Research Directions

Further research is needed to fully explore the properties and applications of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide. This includes:

  • In Vitro and In Vivo Studies: To assess its biological activities and potential toxicity.

  • Molecular Docking Studies: To understand its interaction with biological targets.

  • Synthetic Optimization: To improve yield and purity for industrial applications.

Given the lack of specific data on this compound, these studies would provide valuable insights into its potential uses and limitations.

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